BML-286

Description

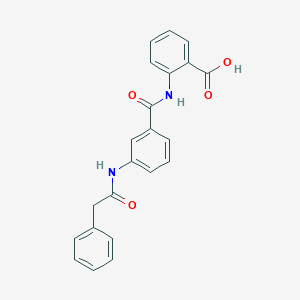

Structure

3D Structure

Properties

IUPAC Name |

2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N2O4/c25-20(13-15-7-2-1-3-8-15)23-17-10-6-9-16(14-17)21(26)24-19-12-5-4-11-18(19)22(27)28/h1-12,14H,13H2,(H,23,25)(H,24,26)(H,27,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBGIRQUECFHUEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)NC2=CC=CC(=C2)C(=O)NC3=CC=CC=C3C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20411073 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

294891-81-9 | |

| Record name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20411073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of BML-286: A Competitive Inhibitor of the Dishevelled PDZ Domain

This document provides a comprehensive technical overview of the molecular mechanism of action of BML-286, a small molecule inhibitor of the Wnt signaling pathway. It is intended for researchers, scientists, and drug development professionals engaged in oncology, developmental biology, and related fields. This guide synthesizes findings from biochemical, cellular, and in vivo studies to provide a detailed understanding of how this compound modulates Wnt signaling at the molecular level.

Introduction to this compound

This compound, with the chemical name 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid, is a cell-permeable small molecule that has been identified as a disruptor of the canonical Wnt signaling pathway.[1][2] While some commercial sources have ambiguously described it as a Wnt pathway modulator that induces transcriptional activity, the preponderance of scientific evidence demonstrates that this compound functions as a competitive inhibitor of a key protein-protein interaction central to Wnt signal transduction.[1][3][4] Its ability to suppress Wnt-dependent processes has positioned it as a valuable tool for studying the intricate roles of this pathway and as a potential therapeutic agent in hyperproliferative disorders, such as cancer.[1]

Chemical and Physical Properties of this compound

A foundational understanding of a compound's physical and chemical properties is critical for its effective application in experimental settings. The key properties of this compound are summarized below.

| Property | Value | Reference |

| CAS Number | 294891-81-9 | [1][3] |

| Molecular Formula | C₂₂H₁₈N₂O₄ | [3] |

| Molecular Weight | 374.38 g/mol | [3] |

| Alternate Name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid | [3] |

| Appearance | Off-white solid | [1] |

| Solubility | Soluble in DMSO | [1] |

Core Mechanism of Action: Targeting the Dishevelled PDZ Domain

The central mechanism of action of this compound is its direct interaction with the PDZ domain of the Dishevelled (Dvl) protein.[1][4] Dvl is a critical cytoplasmic scaffolding protein that relays the Wnt signal from the cell surface Frizzled (Fz) receptors to downstream components of the pathway.[5] The interaction between Fz and Dvl is a pivotal event in the activation of canonical Wnt signaling.[5]

This compound acts as a competitive inhibitor at this juncture. It binds to the peptide-binding groove of the Dvl PDZ domain, the very site that recognizes and binds to a conserved internal sequence in the C-terminal region of the Fz receptor.[4][5] By occupying this site, this compound effectively prevents the formation of the Fz-Dvl complex, thereby halting the signal transduction cascade at one of its earliest intracellular steps.[4]

This inhibitory action is characterized by a dissociation constant (Kd) of 10.6 µM .[1][4] This binding affinity is comparable to that of the native interaction between Fz and the Dvl PDZ domain, underscoring the potential for this compound to act as an effective competitor in a cellular context.[5]

Visualizing the Mechanism of Action

The following diagram illustrates the canonical Wnt signaling pathway and the specific point of intervention by this compound.

Caption: this compound competitively inhibits the Fz-Dvl interaction.

Experimental Validation of this compound's Mechanism of Action

The inhibitory effect of this compound on the Wnt/β-catenin pathway has been substantiated through a series of key experiments. These assays provide a self-validating system, where each piece of data reinforces the proposed mechanism.

Inhibition of TCF/LEF-Dependent Transcription (Luciferase Reporter Assay)

Causality and Rationale: The culmination of the canonical Wnt pathway is the nuclear accumulation of β-catenin, which then complexes with TCF/LEF transcription factors to activate target gene expression. A TCF/LEF luciferase reporter assay is the gold standard for quantifying the transcriptional output of the pathway. A decrease in luciferase activity in the presence of an activator (like Wnt3a) and the test compound (this compound) directly demonstrates inhibition of the signaling cascade. HEK293 cells are commonly used as they are readily transfectable and have a well-characterized Wnt signaling response.

Key Finding: In a 293 cell line stably transfected with a TCF/LEF-luciferase reporter, this compound at a concentration of 3 µM effectively reduced Wnt3a-induced luciferase activity by approximately two-fold.[4]

Experimental Protocol: TCF/LEF Dual-Luciferase Reporter Assay

-

Cell Seeding: Seed HEK293T cells (2x10⁴ cells/well) in a 96-well white, clear-bottom plate.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter plasmid (e.g., pTOP-FLASH) and a constitutively active Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Incubation: Allow cells to recover and express plasmids for 24 hours.

-

Treatment:

-

Pre-treat cells with varying concentrations of this compound (e.g., 0.1 µM to 50 µM) or vehicle control (DMSO) for 1-2 hours.

-

Stimulate cells with a Wnt pathway agonist, such as recombinant Wnt3a (e.g., 100 ng/mL), for 6-8 hours. Include an unstimulated control group.

-

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's protocol on a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the data as a percentage of the Wnt3a-stimulated control.

Reduction of Cellular β-catenin Levels (Western Blot Analysis)

Causality and Rationale: Since this compound inhibits the Wnt pathway upstream of the β-catenin destruction complex, a direct consequence of its activity should be the continued degradation of β-catenin, leading to lower cellular levels of the protein. Western blotting is a robust method to quantify changes in the abundance of specific proteins. Prostate cancer cell lines like PC-3 are often dependent on Wnt signaling for their growth, making them a relevant model to observe this effect.

Key Finding: Treatment of prostate cancer PC-3 cells with this compound resulted in a discernible reduction in the levels of β-catenin in both the cytosolic and membrane fractions.[4]

Experimental Protocol: Western Blot for β-catenin

-

Cell Culture and Treatment: Plate PC-3 cells and grow to 70-80% confluency. Treat cells with this compound (e.g., 10-20 µM) or vehicle control (DMSO) for a specified time course (e.g., 24 hours).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate the proteins by size on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with a primary antibody against β-catenin (e.g., 1:1000 dilution) overnight at 4°C.

-

Incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities using densitometry software. Normalize β-catenin levels to a loading control protein (e.g., GAPDH or β-actin).

Inhibition of Wnt-Dependent Cancer Cell Growth

Causality and Rationale: Aberrant Wnt signaling is a known driver of proliferation in many cancers. Therefore, an effective inhibitor of this pathway should suppress the growth of cancer cells that are dependent on Wnt signaling. Cell viability assays, such as the MTT or crystal violet assay, provide a quantitative measure of cell proliferation and are crucial for determining the functional consequence of pathway inhibition.

Key Finding: this compound suppressed the growth of the Wnt pathway-dependent prostate cancer cell line PC-3 with an IC₅₀ value of 12.5 µM .[1]

Experimental Protocol: Cell Growth Inhibition Assay (MTT)

-

Cell Seeding: Seed PC-3 cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 µM to 100 µM) or vehicle control (DMSO) for 72 hours.

-

MTT Addition: Add MTT reagent (0.5 mg/mL final concentration) to each well and incubate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the this compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Visualizing the Experimental Workflow

The following diagram outlines the logical flow of experiments used to validate the mechanism of action of this compound.

Caption: Logical flow of experiments to validate this compound's mechanism.

In Vivo Efficacy

The biological activity of this compound has been confirmed in vivo, demonstrating its cell permeability and effectiveness in complex biological systems. Studies in Xenopus embryos, a classic model for developmental biology and Wnt signaling research, have shown that this compound can block Wnt pathway responses.[4] Furthermore, it has been shown to suppress Wnt signaling in the mouse hyaloid vessel system, indicating its potential for in vivo applications in mammalian models.[1]

Conclusion

This compound is a well-characterized small molecule inhibitor of the canonical Wnt signaling pathway. Its mechanism of action is centered on the competitive inhibition of the PDZ domain of Dishevelled, preventing the crucial interaction with the Frizzled receptor and thereby blocking signal transduction. This mechanism is supported by robust experimental evidence, including the inhibition of TCF/LEF-dependent transcription, reduction of cellular β-catenin levels, and suppression of Wnt-dependent cancer cell proliferation. As a specific and cell-permeable inhibitor, this compound serves as an invaluable tool for researchers investigating the multifaceted roles of Wnt signaling and holds promise for further exploration in therapeutic development.

References

-

AdooQ BioScience. This compound. [Link]

-

DC Chemicals. This compound (Compound 3289-8625) |CAS 294891-81-9. [Link]

-

Shan, J., et al. (2005). Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled. PubMed Central. [Link]

Sources

BML-286 as a Wnt signaling pathway inhibitor

An In-Depth Technical Guide to BML-286: A Competitive Inhibitor of the Wnt/β-Catenin Signaling Pathway

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a small molecule inhibitor of the Wnt signaling pathway. It is intended for researchers, scientists, and drug development professionals engaged in the study of Wnt signaling and its therapeutic modulation. This document delves into the core mechanism of the Wnt/β-catenin pathway, the specific molecular action of this compound, quantitative efficacy data, and detailed protocols for its experimental validation.

The Wnt/β-Catenin Signaling Pathway: A Central Regulator of Cell Fate

The Wnt signaling pathways are a highly conserved group of signal transduction pathways crucial for embryonic development, cell fate specification, proliferation, and adult tissue homeostasis. Dysregulation of this network is a hallmark of various cancers and other diseases. The most extensively studied of these is the canonical Wnt/β-catenin pathway.

Pathway "Off-State": The Destruction Complex

In the absence of a Wnt ligand, the central effector protein, β-catenin, is maintained at low cytoplasmic levels. This is achieved by a multi-protein "destruction complex" consisting of Axin, Adenomatous Polyposis Coli (APC), Glycogen Synthase Kinase 3β (GSK-3β), and Casein Kinase 1 (CK1). This complex facilitates the sequential phosphorylation of β-catenin, marking it for ubiquitination and subsequent degradation by the proteasome. Consequently, β-catenin does not translocate to the nucleus, and Wnt target genes remain repressed.

Pathway "On-State": β-Catenin Stabilization and Gene Transcription

The pathway is activated when a Wnt protein binds to a Frizzled (Fz) family receptor and its co-receptor, LRP5/6. This ligand-receptor interaction triggers the recruitment of the cytoplasmic protein Dishevelled (Dvl) to the plasma membrane. The activation of Dvl leads to the disassembly of the destruction complex, thereby halting the phosphorylation and degradation of β-catenin. Stabilized β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes, such as c-MYC and AXIN2.

BML-286: A Technical Guide to its Role in Wnt-Mediated Cancer Cell Growth Inhibition

This guide provides an in-depth technical overview of BML-286, a potent small molecule inhibitor of the Wnt signaling pathway, and its role in curbing cancer cell proliferation. It is intended for researchers, scientists, and drug development professionals engaged in oncology research and the exploration of novel therapeutic strategies.

The Aberrant Wnt Signaling Pathway: A Key Oncogenic Driver

The Wnt signaling pathway is a highly conserved signal transduction cascade that plays a pivotal role in embryonic development, tissue homeostasis, and stem cell regulation.[1][2][3] Its dysregulation is a hallmark of numerous cancers, contributing to uncontrolled cell proliferation, differentiation, and metastasis.[1][4] The canonical Wnt pathway, in particular, is frequently implicated in tumorigenesis.[4]

In the absence of a Wnt ligand, a "destruction complex" comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK-3β) phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[5] This keeps cytoplasmic β-catenin levels low.

Upon binding of a Wnt ligand to its Frizzled (FZD) receptor and LRP5/6 co-receptor, the destruction complex is inactivated.[4] This allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus.[5] Nuclear β-catenin then associates with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to activate the expression of target genes, many of which are involved in cell cycle progression and proliferation.[5][6]

This compound: A Targeted Inhibitor of the Wnt Signaling Cascade

This compound is a cell-permeable small molecule that effectively disrupts the Wnt signaling pathway.[7][8] It functions by competitively binding to the PDZ domain of the Dishevelled (Dvl) protein.[7][8] Dvl is a crucial cytoplasmic component of the Wnt pathway, and its PDZ domain is essential for transducing the Wnt signal downstream to the destruction complex. By inhibiting the Dvl-PDZ domain, this compound prevents the inactivation of the destruction complex, leading to the continued degradation of β-catenin. This, in turn, suppresses the transcription of Wnt target genes and inhibits cancer cell growth.[7][8]

Mechanism of Action: this compound in the Wnt Pathway

Caption: this compound inhibits the Wnt pathway by targeting Dishevelled.

Experimental Validation of this compound's Anti-Cancer Effects

A series of well-established in vitro assays can be employed to rigorously validate the efficacy of this compound in inhibiting cancer cell growth. This section provides detailed protocols for assessing cell viability, apoptosis, and Wnt signaling activity.

Cell Viability and Proliferation Assays

To quantify the dose-dependent effect of this compound on cancer cell proliferation, colorimetric assays such as the MTT or XTT assay are recommended.[9][10] These assays measure the metabolic activity of viable cells.[9][11]

Table 1: Comparison of MTT and XTT Assays

| Feature | MTT Assay | XTT Assay |

| Principle | Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[9][11] | Reduction of pale XTT to a water-soluble orange formazan product.[9][12] |

| Solubilization Step | Required (e.g., DMSO or SDS).[10][12] | Not required.[9][12] |

| Advantages | Well-established.[10] | Faster workflow, higher sensitivity, and suitable for high-throughput screening.[12] |

| Absorbance Reading | ~570 nm (with solubilizing agent).[10] | ~450-500 nm.[9] |

This protocol is optimized for a 96-well plate format.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Compound Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

Reagent Preparation: Prepare the activated XTT solution according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.[9]

-

XTT Reagent Addition: Add 50 µL of the activated XTT solution to each well.[9]

-

Incubation: Incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.[9] The incubation time may need to be optimized based on the cell line's metabolic rate.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength between 450-500 nm using a microplate reader.[9] A reference wavelength of 630-690 nm should also be used to subtract background absorbance.[9]

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value (the concentration of this compound that inhibits cell growth by 50%).

Apoptosis Induction Assay

To determine if the observed decrease in cell viability is due to the induction of programmed cell death, an Annexin V and Propidium Iodide (PI) staining assay followed by flow cytometry is the gold standard.[13]

During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[14] Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome (e.g., FITC) for detection.[15] Propidium Iodide is a fluorescent nucleic acid stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where the membrane integrity is compromised.[16]

-

Cell Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours). Include both positive (e.g., staurosporine-treated) and negative (vehicle-treated) controls.[15]

-

Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the floating cells from the supernatant.[13]

-

Washing: Wash the cells twice with ice-cold PBS by centrifugation (e.g., 300 x g for 5 minutes).[13]

-

Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[15]

-

Analysis: Analyze the stained cells by flow cytometry within one hour. Use appropriate controls for setting compensation and gates.

Data Interpretation:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic or necrotic cells

Wnt Signaling Activity Assay (TOP/FOP Flash Reporter Assay)

The TOP/FOP Flash reporter assay is a highly specific and quantitative method to measure the activity of the canonical Wnt/β-catenin signaling pathway.[17][18] This dual-luciferase reporter system utilizes two plasmids:

-

TOPflash: Contains multiple TCF/LEF binding sites upstream of a minimal promoter driving the expression of firefly luciferase.[6][18]

-

FOPflash: A negative control plasmid with mutated, non-functional TCF/LEF binding sites.[6][19]

A co-transfected plasmid expressing Renilla luciferase under a constitutive promoter is used for normalization of transfection efficiency.[18]

-

Cell Seeding: 24 hours prior to transfection, seed cells (e.g., HEK293T) into a 96-well white, clear-bottom plate.[18]

-

Transfection: Co-transfect cells with either the TOPflash or FOPflash plasmid along with the Renilla luciferase control plasmid using a suitable transfection reagent. A 10:1 ratio of TOP/FOP to Renilla plasmid is a good starting point.[18]

-

Treatment: After 24 hours, replace the medium with fresh medium containing different concentrations of this compound. To induce Wnt signaling, treat the cells with a Wnt agonist such as Wnt3a conditioned medium or a GSK3β inhibitor like CHIR99021.[17][18]

-

Incubation: Incubate the cells for an additional 16-24 hours.[18]

-

Luciferase Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.[20]

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. The Wnt signaling activity is expressed as the ratio of normalized TOPflash activity to normalized FOPflash activity (TOP/FOP ratio).

Experimental Workflow: Validating this compound's Anti-Cancer Activity

Caption: Workflow for assessing the anti-cancer effects of this compound.

Western Blot Analysis of β-catenin

To directly observe the effect of this compound on the core component of the canonical Wnt pathway, Western blotting for β-catenin is essential.[17] This technique allows for the quantification of total β-catenin protein levels.

-

Protein Extraction: Treat cancer cells with this compound for various time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.[21]

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[21]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[21]

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for β-catenin overnight at 4°C.[22]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[21]

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as GAPDH or β-actin.

A significant decrease in the levels of β-catenin in this compound-treated cells compared to controls would provide strong evidence for its mechanism of action.[7][8]

Conclusion

This compound represents a promising tool for investigating the role of the Wnt signaling pathway in cancer and for the development of novel anti-cancer therapeutics. By specifically targeting the Dvl-PDZ interaction, it effectively downregulates β-catenin-mediated transcription, leading to the inhibition of cancer cell proliferation and the induction of apoptosis. The experimental protocols detailed in this guide provide a robust framework for researchers to validate the efficacy of this compound and further elucidate its therapeutic potential.

References

- A Comparative Guide: MTT vs. XTT Assays for Cell Viability - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH14_phiwXncvVrx_xwGbvbwoxmffn3DUoP2WEaxaWq57WJ5trQV_EbriKSvEcjz6GSf_sS4zZD8oEDl2Ag0dNbr8ZFPbjizR2NzivAWEjjoU0feAJnYN35n5fCns62LGmBm9CYAIoGr7KK4Fl0cbHOQf7fLuDVkIfdi5DQgk2GMxh5FZ2XKPvCFfcRlZTe4RfqJUBt]

- How to detect and activate Wnt signaling - The WNT Homepage - Stanford University. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEiVx9oZw5hxyKILQth8IyWSxqMqQUQy8CZJ3JmRoQH8mNMndwGcQ1DYSSzsAfOs566aKYkAxeT3kZwWZliJFn5lkRSimsvDWqD0Kkkw7PEfpY0Y_jRXbjWgERufTduflkaHTy7DkhlfX-buBTHQxiyZi80Ie4Z19o=]

- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM7PpY-n5iDKZzfgVXGdMHqmYmo-1jjiOfFiDZuoZcH-HoudN-WPEH0yLRS5rdqCscEwq2SuTIvN6kJHUpYNLofwisqpMOC6G0Cv4SIP2lCeTF0J4aLuUX80QzJFUVRNs89vdFq7maZIGzMA==]

- CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - US. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGtSRYcWn_UgGG9KuGY9d-iQgyjIqpMZsiVyTa8VcG4iaopZPk23jpmVnQf1Zq2YldGdnrNvpzey8qJneP4_EhthmereWCaRVBFXbYuoIVfCiD4nVTXxrFii3jA9oa6UalbZP0iaI_DPsTRfm6e_CMir-lbg7gBv-oZ1nrULaSu5Y_R6fZUG1oaM-Q6BrFr00Y2ucO7eMe1DixQXZUegl_j90Vt52T5KyBFhrkhI-l-gBPNYXmGw7oHfESAJaJYCAVPl9VLTZIxExBigZJubIQaRP2FeAa7WpezJNkYzUQ2CCPZqtVTlQUb]

- XTT Assays vs MTT - Biotech Spain. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqkvSFLWd04WYsW8W0PTczWew1iB7yDxxXH44FRSLcW2onKqQPO-ixAz_H5KD40e5DlkwZHxk-gaJCQpyOoN75o6QURDl1zo3sMtawS2lG_dZRRpwuzuzWs6xPsD8nhS7VLODe9FKUIaGisuYumDCH3pY=]

- CF®488A Annexin V and PI Apoptosis Kit - Biotium. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnLNzHFr5ZWCrbpvi3MY2l1zVcndSs6kWD8ridNWTYBSEHxsJIt-jxJSSiHYxwD7fZGw9OhmP1s3ymnYdzLoqeR_DmGQxvnvdFT7ByIKTFcWD17L2YMrkKYOqgZgA7n8UXm1RllheUJCD6ZZRfiI5v_ISba1f6XVr_N_1v]

- Technical Support Center: TOP/FOP Flash Assays with Fz7-21 - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwA3uxY-qOlXUa4jONa1bEUkkCVgqgizLU3ORXCo2Wpk30kcw6FgNr_9R-QVu9ixzRhysq0LcRsWQHf8hmag8W9RQM4kbrAIu30WQCMg2ewpFVA6j0w7TROu7Ym5LpPRtaIcWgh0ET73zOsRp8bi6so0Xr4KtmX9TtqnxNph3pBmQAPAK7QDhMWZvXOCfQE0ZnScamvQ==]

- An update on Wnt signaling pathway in cancer - PMC - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrwzfJ-PWEOVZvaBdoOL-YCLGv6YqolXYjsFzKj18Pwt2W1eHD9aL1In1DoNR48oZqCrf7e5j3Cs94qf-B__TGX0mYBtwz0-_stTVTu5zmmxYSheddv2M0hwTX_jXbDT8IN0Fr3IXKVvCBFA==]

- This compound (Compound 3289-8625) |CAS 294891-81-9 - DC Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEK4WJaXG4Yn7xYCbKFhoWlscRcm5taLPQWHOSsbzUqxNjR4MOoU76TbZerqeVT4gbc0_gDFG2ZAQtsDb4HeiwVrPGWYM8olg-KuOnr21YDY99wn7CeFZ2Y95B553rqP_SaEKyjevnYvoxNvA6j9Dk=]

- Annexin V staining assay protocol for apoptosis - Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFP3kT36xIXk4STOzlS1UXV5xoGUkPHEDh5EFOXKnaR3rGmtVeErnp_fh8KtRV1q1mUxzKfYu1TCGkKyzFVPl-69P9yKdYvBXdMHj3HjfFA9trKDqbHdBpKm7igiaYO_39JpFNcaY8rR62ljGZ5Q8_-ZnmDrZQyCC8hy5C4bR2-A6Bb6uYHLLLfLzxK]

- Wnt signaling and tumors (Review) - PubMed. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF3n6uGLiHsDo7RpCyAX8aOLuT5z_0sbPKDJEA9CtFJdpezNe_rAsJGQkBdtzMoAR4a73DNZaXHQaWK-vCKR1_ll_oY5hq9xR-COW0bG3mpVDiXCynumTd60gcLhj72GJfrsCk=]

- A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC - NIH. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFC6LyPqG7_OWRouSjpnenogB85GrEUl0uHcNelW5oTETgjiSKa_aquLbFt9V1_QI8h7p7eEa9Sx8ZDph3pb9Zl8TNs6kwd83uNdhJe6RtKpDRM6zRzf5szP83WsHSylLISMyyYJ4cBhsvQXQ==]

- Application Notes and Protocols for Western Blot Analysis of β-Catenin with WAY-316606 Treatment - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1HoRJ2HU9yqp-FZslDreAg4b9ENw-dIp90n47-10HJGAP9Ncu9H79Fi3ARHt4_2Zj5_ooN3Z9c8cvBz8w9KLhgeWgr3GseKrYgYBRDWIVlJ8G2_qbEbT2jQu1Zj6IYyp7p_3J2mGeBH-5teMEO8CJmNlR1NmAk9CEZEZxQ1rfefPWaf3INtgSMvKcviOt-p9N-ozQhCOgrHWjvTqc-k-dURLbJYpIEem1itMTYAEr6DtNF_7abUkwJP7F]

- MTT assay - Wikipedia. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHYfDBgM_EvRz-odXAtC7j529Xj7lKC6NClx_MSPf8HlzIW_Xyus8XZCBoQl_JQvMxhEbH2RPs96LaFgOTthxmn7lFc30uY7vhb9TsEiDGZ_0ej48qhd96206imoq6vq9cn]

- Invitrogen™ CyQUANT™ MTT and XTT Cell Viability Assays - Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEb0oWi6jX336IdJAfmHJhBIMipEfa-x_1GK4MyR5BeLDHXAzTiQu2TDpbOHyBiNVGQg8IE_M5jWakNGBBdHrGNQrm40Y1DiM17Tysy2X4LqnfCyfpe8nETSINraAaoTSJXLgZUDwW7_grAyHQDMqrqMLZ06KMb6rzZ750Bzz-JhJPo_-YCHoV0U391aQpV]

- This compound (Compound 3289-8625) Datasheet DC Chemicals. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHO9lPcj1iEaMYj43Md5RDlCoWUkebt2_Gs1bYwnvSfVkrNwFr02IscjBMGzSSVcUs2ZHQqoSkgxyMSFiJC4YxIW28RO4N3JzuPosAuBKRStEQL_251cBfNavuZrlur2DVQeSiYrha4NhkRJgJ_7woE_eLSoL7shVp7loRnUvPl]

- Application Notes and Protocols for Western Blotting of β-Catenin (C-Terminal) - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDoZ3AKvEjAD1LovaZScNVoXQJ6R9onwub64WqDi94V9mRexJ_qQdKSB0oLoo-J7z8y6WBXLCfDWuBREfpq4u32jxvrWKrziR39oCc4s9z6S0BAISSMaUTRrIScnTqoX3d-xRY4CwW7f6vD-dXOxkTUQ0XOFhFEhPTAM71tMQWAFpQA8q_khyKVW9298If-GqH8V0viHXXl43AjgiKtj3F6VgVB-qw]

- This compound | CAS 294891-81-9 | SCBT - Santa Cruz Biotechnology. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9VtBIa6J2BnYtYDvP09zkZPDHQJUFHI8Mm4ruQfOFve2QzUC0EMAbl4l3tgdjU3roH6WWF4Lq3Tv7DlJI2NRaN3TVeNFNUsmXMfiB1y-pWVwdC6vc9Kb2uHV3aDD9KxU0UbdO]

- WNT signaling in cancer: molecular mechanisms and potential therapies - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHz7nqHcRWqtSr_Or8r9r5a7mp6A18E3uF6Nvi9m6qtD9NnK7mmAZWU3VKS5x2EFPbRiNAwQPmNAxbe3cvgteovlDVzuXTTWtosieqNZWka5IzZNiBJhkwtDd1XKKM3H_0shCsiA0EQKIv_1Pg=]

- Dead Cell Apoptosis Kit with Annexin V FITC & Propidium Iodide for Flow Cytometry User Guide (Pub.No. MAN0002109 A.0) - Thermo Fisher Scientific. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHm3x3oMTVmfMBLsHIib4hEmFtIB5tEUzTWJZ9ae3TdnZzP3NzivJtz9j7IFsb2mKSCJ40giRhVRrLD9tCypdtbHhOVHqyPUaplEEIlIoet-dThJUD8sKwE_9_Apxa-wm-E9ijcqComZCduDiHoFZXgZxiSOGmqPYw4Tun6O20h]

- Annexin V PI Staining Guide for Apoptosis Detection - Boster Bio. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhjKL_Ag1MEbYMFnq5janGJhN-GOyQ96iBwEVGxq7laGIH2nSEOjyK0-YIpvq6gGPyz2tbieT34AdnWaAVAbo7v3a1FHG2dHCURSWmqH0KgNy164PRdjeS5h4Rav-ncOz6sjnWqFlUsHttZjBzQF49Jx4BcgvWZ9SPqddPpBmIyldaGVXfmXfFU_EhAROWAQ==]

- A Review of the Role of Wnt in Cancer Immunomodulation - MDPI. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3GAVteEf3fpGF7dy4icTy81dvblR9FEZ4I6Dib7D9td4ngNsg4b5YZaM80r3kr51j8ordamSIMOn0CsbbO91FvP2-kup_3hKrFXMPBEIokOHqB2r7traAqWbfFS5L6Pvl]

- (PDF) The Wnt Signaling Pathway in Cancer - ResearchGate. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH-vYfixirVsHPqYo3P5ZnEGCwdWf0V2pxzcGe1VlKsz77on2O-WYtEpl2zdSJVE60hzluM6_KJUm5k7Jlqg_Li7SGFzhqOvTa4UQ6ZSS0gRAB57VCWnXp1CWB_8cWqpfBMR2OOZAXX123rJczTGogVVtnyJ5ZffRSOvLYp_aJuJ14Um85Q_DqLt5sfzcVr7aU=]

- Protocol for a Wnt reporter assay to measure its activity in human neural stem cells derived from induced pluripotent stem cells - PubMed Central. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEVE0vburQRqwTQxSD8757VwdE9uZYTwfHTAbH1179WGLiDCQ4koxhXh4Y3AA3QUTFxF0sqGOJg0uhBlLvEbOPv12C2U6I6LNu8dwyid0NBYPXuqM9AJxqcVm-XgX-pSva7usHcefAMLnVYTY=]

- Wnt Reporter Activity Assay - Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF5wiUHoY0a62DFfXTgBWhkZuqgB011sLH4yeDgqh92i8_OxiTOQKC2pPqI7B0CjsUODuRiBPvGyBWbda9WqKj_7kN4FPQF1wXVtbrWNRjbKxHXw0IBg2urdorgv6SALUp9PgUUkviW3nnklVDm]

- TOP/FOP reporter assay - Bio-protocol. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG139xfaV-Plq-vdqP3eMc-EIhYr36Eirqtcpu5fy6B-WKHAVOTNsts9PCLunT2Gvou1k4ZZk3ysbLMAqQ-3geub5dRGmvesQy1mSmQRAsJ2vEwAVH2kpNIV3QDqv9TUnYw66zEisUcN5_Rlxb34LolJ6VoL9x2Zoj3]

- This compound - 生物技术|生物试剂. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEwADOK3QjXtYpeiFAgglrs8BCT_mV6pqoqlZ_rEy9U3J1QMnwWKStns2HX3DGXt5KxbumED8qOfGGSRCtaStjx8ugwR7eRFd2RLCwh4Z7-Sj52lDu4txqrPcJeIpEBNTOWqOUDpyLbu_MmEJYg]

- Supplementary Information Materials and Methods TOPFlash/FOPFlash assays. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdo6R7apw5o8LP20ZNeAW-yATLbOW-8ax2kZAQr9PNKTbM2WDCg5or0KJxWlAnsVDOgl2CtKoWEi8usrmtOkZivL-UUX0XXXK1JdZ7m7UzAgQFXJObdOWcZZa1KcrsZZtRzTLnsf0i9G9GmPyb]

- How does a TOPflash/FOPflash assay work to detect beta-catenin protein expression? [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi_F_gAFPyWMmzW3Os2JR8y8z8gjxb1VTSFp0ZE9Wqiht-_gTQBHq0Zaom-njo7-A1plnFKl_wENmgDuVuVwKe-0BoGE6fhZPrtCr7rG-ZRpM-pm-RVfjTDkN3IiFIqaFs2D_14cZ_R2Jl2chewMM4cbh_0rQkFwyiJuf_o05tWvXlRKomxP_d8P3Iqx7Bf1aBJAB8LSIRP_IiVArM3GE08qr8ez9gYO3-YxCZ3i0TBbcRYVH2dV2ZJlnVFJ4=]

Sources

- 1. An update on Wnt signaling pathway in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wnt signaling and tumors (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. WNT signaling in cancer: molecular mechanisms and potential therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. biology.stackexchange.com [biology.stackexchange.com]

- 7. This compound (Compound 3289-8625) |CAS 294891-81-9|DC Chemicals [dcchemicals.com]

- 8. This compound (Compound 3289-8625) Datasheet DC Chemicals [dcchemicals.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]

- 11. MTT assay - Wikipedia [en.wikipedia.org]

- 12. biotech-spain.com [biotech-spain.com]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. documents.thermofisher.com [documents.thermofisher.com]

- 15. bosterbio.com [bosterbio.com]

- 16. biotium.com [biotium.com]

- 17. How to detect and activate Wnt signaling | The WNT Homepage [wnt.stanford.edu]

- 18. pdf.benchchem.com [pdf.benchchem.com]

- 19. jcancer.org [jcancer.org]

- 20. bio-protocol.org [bio-protocol.org]

- 21. pdf.benchchem.com [pdf.benchchem.com]

- 22. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling BML-286: A Technical Guide to its Discovery and Origin as a Wnt Signaling Inhibitor

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction: Targeting the Crossroads of Developmental and Disease Pathways

The Wnt signaling pathway, a cornerstone of embryonic development, cellular proliferation, and tissue homeostasis, has emerged as a critical therapeutic target in a multitude of diseases, most notably cancer. Dysregulation of this intricate signaling cascade can lead to aberrant cell growth and survival. Central to the transduction of Wnt signals is the Dishevelled (Dvl) protein, a cytoplasmic scaffold that orchestrates the downstream effects of Wnt ligand binding to its Frizzled (Fz) receptor. The interaction between Fz and the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain of Dvl represents a key nexus for signal propagation. Recognizing the therapeutic potential of disrupting this interaction, a dedicated research effort led to the discovery of a potent small molecule inhibitor, now widely known as BML-286. This technical guide provides a comprehensive account of the discovery, origin, and foundational experimental validation of this compound.

The Genesis of an Inhibitor: A Structure-Guided Discovery

The discovery of this compound, scientifically identified as 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid and also referred to as compound 3289-8625, was the result of a meticulous, structure-based drug discovery campaign. The primary research, published in the Journal of Biological Chemistry in 2009 by Grandy et al., details the systematic approach undertaken to identify a novel inhibitor of the Dvl PDZ domain[1]. The name "this compound" is understood to be a commercial designation, likely originating from BIOMOL International, a company later acquired by Enzo Life Sciences.

The foundational hypothesis driving this research was that a small molecule could be designed to competitively inhibit the binding of the Fz receptor to the Dvl PDZ domain, thereby abrogating Wnt signaling. This approach required a deep understanding of the three-dimensional structure of the Dvl PDZ domain and its interaction with its natural binding partners.

Experimental Rationale and Design

The research team, a collaboration primarily between scientists at St. Jude Children's Research Hospital and the University of Tennessee Health Science Center, employed a multi-pronged strategy. The core of their discovery process hinged on a sophisticated in silico screening approach, complemented by robust biophysical and in vivo validation methods.

Diagram of the Discovery Workflow:

Caption: A flowchart illustrating the key stages in the discovery of this compound.

Core Methodologies in the Discovery of this compound

The identification of this compound was not a serendipitous event but rather the outcome of a carefully orchestrated series of experiments. The following sections detail the pivotal methodologies employed.

Structure-Based Virtual Ligand Screening

The initial phase of discovery involved a large-scale virtual screening of a chemical compound library against the known three-dimensional structure of the Dvl PDZ domain.

Step-by-Step Protocol:

-

Target Preparation: The crystal structure of the human Dvl1 PDZ domain was utilized as the target molecule. The binding pocket, where the C-terminal of the Fz receptor docks, was defined as the primary site for virtual ligand docking.

-

Compound Library: A diverse library of drug-like small molecules was computationally docked into the defined binding site of the Dvl PDZ domain.

-

Docking Algorithm: A sophisticated docking algorithm was employed to predict the binding conformation and estimate the binding affinity of each compound in the library. The algorithm scored compounds based on factors such as electrostatic interactions, hydrogen bonding, and van der Waals forces.

-

Hit Selection: Compounds with the most favorable predicted binding energies and appropriate chemical properties were selected for further experimental validation. This computational funneling approach significantly narrowed down the number of candidate molecules from thousands to a manageable number for laboratory testing.

NMR Spectroscopy for Hit Validation and Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy was the primary biophysical technique used to confirm the direct binding of the computationally identified hits to the Dvl PDZ domain. This method provides high-resolution information about molecular interactions in solution.

Step-by-Step Protocol:

-

Protein Expression and Purification: The Dvl PDZ domain was expressed in E. coli with isotopic labeling (¹⁵N) to make it NMR-active. The protein was then purified to homogeneity.

-

¹H-¹⁵N HSQC Spectra Acquisition: A series of two-dimensional ¹H-¹⁵N heteronuclear single quantum coherence (HSQC) NMR spectra of the ¹⁵N-labeled Dvl PDZ domain were acquired. Each peak in the HSQC spectrum corresponds to a specific amide group in the protein's backbone.

-

Ligand Titration: The candidate small molecules (hits from the virtual screen) were incrementally added to the protein sample.

-

Chemical Shift Perturbation Analysis: Upon binding of a ligand, the chemical environment of the amino acid residues in the binding pocket of the PDZ domain is altered. This change is observed as a shift in the position of the corresponding peaks in the HSQC spectrum. By monitoring these chemical shift perturbations, the researchers could confirm direct binding and map the interaction site on the protein surface.

-

Binding Affinity Determination: The magnitude of the chemical shift changes at different ligand concentrations was used to calculate the dissociation constant (Kd), a measure of the binding affinity. This compound (compound 3289-8625) was identified as a compound with a low micromolar binding affinity for the Dvl PDZ domain.

Diagram of Dvl PDZ Domain Inhibition:

Caption: this compound competitively binds to the Dvl PDZ domain, preventing Frizzled receptor interaction and blocking Wnt signal transduction.

In Vivo and In Vitro Validation of this compound Activity

Confirmation of a direct binding interaction is a crucial first step, but demonstrating a functional consequence in a biological system is paramount. The researchers utilized both in vivo and in vitro models to validate the efficacy of this compound as a Wnt signaling inhibitor.

Xenopus Embryo Assay

The African clawed frog (Xenopus laevis) is a powerful in vivo model for studying embryonic development, where the Wnt pathway plays a fundamental role.

Step-by-Step Protocol:

-

Embryo Microinjection: Xenopus embryos at an early developmental stage were microinjected with Wnt3a mRNA to induce a secondary body axis, a classic phenotype of ectopic Wnt signaling activation.

-

Compound Treatment: A subset of the Wnt3a-injected embryos was treated with this compound.

-

Phenotypic Analysis: The development of the embryos was monitored. Untreated embryos injected with Wnt3a developed a secondary axis. In contrast, embryos treated with this compound showed a significant reduction in the formation of the secondary axis, indicating that this compound could effectively block Wnt signaling in a whole organism.

Cancer Cell Proliferation and Wnt Reporter Assays

To assess the therapeutic potential of this compound in a disease context, its effect on cancer cells with hyperactive Wnt signaling was investigated.

Step-by-Step Protocol:

-

Cell Culture: Human cancer cell lines known to be dependent on Wnt signaling for their growth, such as the prostate cancer cell line PC-3, were cultured.

-

Compound Treatment: The cancer cells were treated with varying concentrations of this compound.

-

Proliferation Assay: Cell viability and proliferation were measured over time using standard assays (e.g., MTT or cell counting). This compound was found to suppress the growth of these cancer cells in a dose-dependent manner.

-

TOPFlash Reporter Assay: To directly measure the effect of this compound on Wnt-mediated transcription, a TOPFlash reporter assay was performed. This assay utilizes a luciferase reporter gene under the control of a TCF/LEF responsive element, which is activated by the canonical Wnt pathway. Treatment with this compound led to a significant decrease in luciferase activity, confirming its inhibitory effect on the transcriptional output of the Wnt pathway.

Physicochemical Properties and Synthesis of this compound

| Property | Value |

| IUPAC Name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid |

| Molecular Formula | C₂₂H₁₈N₂O₄ |

| Molecular Weight | 374.39 g/mol |

| CAS Number | 294891-81-9 |

Conclusion and Future Directions

The discovery of this compound stands as a testament to the power of structure-based drug design. Through a logical and systematic progression from in silico screening to biophysical and biological validation, a novel and potent inhibitor of the Wnt signaling pathway was identified. This compound serves as a valuable research tool for dissecting the complexities of Wnt signaling and holds promise as a lead compound for the development of novel therapeutics targeting Wnt-driven diseases. Further research is warranted to optimize its potency, selectivity, and pharmacokinetic properties for potential clinical applications.

References

-

Grandy, D., Shan, J., Zhang, X., Rao, S., Akunuru, S., Li, H., Zhang, Y. H., Alpatov, I., Zhang, X. A., Lang, R. A., Shi, D. L., & Zheng, J. J. (2009). Discovery and characterization of a small molecule inhibitor of the PDZ domain of dishevelled. Journal of Biological Chemistry, 284(24), 16256–16263. [Link]

Sources

BML-286: An In-Depth Technical Guide to its Primary Cellular Targets for Researchers and Drug Development Professionals

Introduction

BML-286, also known as 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid, is a small molecule inhibitor that has garnered significant interest within the research community for its role as a modulator of the Wnt signaling pathway.[1][2] Dysregulation of the Wnt pathway is a known driver in numerous pathologies, including a variety of cancers and degenerative diseases, making it a critical target for therapeutic development.[3] this compound has been identified as a disruptor of Wnt signaling and an inhibitor of cancer cell growth, positioning it as a valuable tool for both basic research and preclinical drug discovery.[1] This guide provides a comprehensive technical overview of the primary cellular targets of this compound, the underlying mechanisms of action, and detailed experimental protocols for its characterization.

The Primary Cellular Target of this compound: The Dishevelled PDZ Domain

The canonical Wnt signaling pathway is a crucial cellular cascade that regulates gene expression, primarily through the stabilization of β-catenin. In the absence of a Wnt ligand, a "destruction complex" phosphorylates β-catenin, targeting it for proteasomal degradation. Upon Wnt binding to its receptor, Frizzled (Fz), this degradation is inhibited, allowing β-catenin to accumulate, translocate to the nucleus, and activate T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) dependent transcription of target genes.[4]

The central scaffolding protein, Dishevelled (Dvl), is essential for transducing the signal from the Fz receptor to the downstream components of the pathway.[5] Dvl contains several protein-protein interaction domains, including the PDZ (Postsynaptic density-95/Discs large/Zonula occludens-1) domain. The interaction between the Fz receptor and the Dvl PDZ domain is a critical step in the activation of the Wnt signaling cascade.

This compound has been identified as a direct inhibitor of this crucial interaction.[5][6] It competitively binds to the PDZ domain of Dvl, thereby disrupting the formation of the Fz-Dvl complex. This disruption effectively blocks the transduction of the Wnt signal, leading to the continued degradation of β-catenin and the suppression of Wnt target gene expression.

Quantitative Analysis of this compound Binding and Activity

The interaction between this compound and the Dvl PDZ domain, as well as its functional consequences, has been quantified through various biochemical and cell-based assays.

| Parameter | Value | Assay Method | Cell Line | Reference |

| Binding Affinity (Kd) | 10.6 µM | Fluorescence Anisotropy | - | [5] |

| IC50 (Cell Growth) | 12.5 µM | Cell Proliferation Assay | PC-3 (Prostate Cancer) | [7] |

| Wnt Signaling Inhibition | ~50% at 3 µM | SuperTopflash Reporter Assay | HEK293 | [5] |

These quantitative data underscore the potency of this compound in targeting the Dvl PDZ domain and inhibiting the downstream effects of Wnt signaling.

Signaling Pathway and Mechanism of Action

The following diagram illustrates the canonical Wnt signaling pathway and the point of intervention by this compound.

Caption: this compound inhibits the Wnt pathway by targeting the Dvl PDZ domain.

Experimental Methodologies for Target Identification and Validation

A multi-faceted approach is necessary to conclusively identify and validate the primary cellular targets of a small molecule inhibitor like this compound. The following sections detail the key experimental workflows.

Workflow for Target Identification and Validation

Caption: Experimental workflow for this compound target validation.

Detailed Experimental Protocols

Fluorescence Anisotropy for Measuring this compound and Dvl PDZ Domain Binding Affinity (Kd)

Principle: Fluorescence anisotropy measures the rotational mobility of a fluorescently labeled molecule. When a small fluorescently labeled peptide derived from a Dvl binding partner binds to the larger Dvl PDZ domain, its tumbling rate decreases, leading to an increase in the anisotropy of the emitted light. This compound will compete with the labeled peptide for binding to the PDZ domain, causing a decrease in anisotropy, which can be used to calculate its binding affinity.

Step-by-Step Protocol:

-

Reagent Preparation:

-

Prepare a stock solution of purified, recombinant Dvl PDZ domain in a suitable buffer (e.g., 100 mM KH2PO4, 0.5 mM EDTA, pH 7.5).

-

Prepare a stock solution of a fluorescently labeled peptide known to bind the Dvl PDZ domain (e.g., a tetramethylrhodamine (TMR)-labeled peptide) in the same buffer.

-

Prepare a dilution series of this compound in the same buffer.

-

-

Instrumentation:

-

Use a fluorometer equipped with polarizers for both excitation and emission light paths.

-

Set the excitation and emission wavelengths appropriate for the chosen fluorophore (e.g., for TMR, excitation ~550 nm, emission ~575 nm).

-

-

Binding Assay:

-

In a microplate or cuvette, add a fixed concentration of the fluorescently labeled peptide.

-

Add increasing concentrations of the Dvl PDZ domain and measure the fluorescence anisotropy at each concentration to determine the Kd of the peptide.

-

To determine the binding affinity of this compound, perform a competition assay. To a solution containing a fixed concentration of the Dvl PDZ domain and the fluorescently labeled peptide, add increasing concentrations of this compound.

-

-

Data Analysis:

-

Measure the fluorescence anisotropy at each concentration of this compound.

-

Plot the change in anisotropy as a function of the this compound concentration.

-

Fit the data to a suitable binding model (e.g., one-site competition) to calculate the IC50 value.

-

Convert the IC50 value to a Ki (inhibition constant), which represents the Kd of this compound for the Dvl PDZ domain, using the Cheng-Prusoff equation.

-

SuperTopflash Luciferase Reporter Assay for Wnt Signaling Inhibition

Principle: The SuperTopflash reporter system utilizes a plasmid containing a luciferase gene under the control of a promoter with multiple TCF/LEF binding sites.[2][8] When the canonical Wnt pathway is activated, β-catenin translocates to the nucleus and activates the transcription of the luciferase gene. The resulting luminescence can be quantified as a measure of Wnt signaling activity. This compound, by inhibiting the Wnt pathway, will lead to a decrease in luciferase expression.

Step-by-Step Protocol:

-

Cell Culture and Transfection:

-

Culture HEK293 cells (or another suitable cell line) in appropriate growth medium.

-

Co-transfect the cells with the SuperTopflash reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization of transfection efficiency).

-

-

Treatment:

-

After allowing the cells to recover from transfection, treat them with a Wnt agonist (e.g., Wnt3a conditioned medium or purified Wnt3a protein) to activate the Wnt pathway.

-

Concurrently, treat the cells with a dilution series of this compound or a vehicle control.

-

Incubate the cells for a sufficient period (e.g., 16-24 hours) to allow for luciferase expression.

-

-

Luciferase Assay:

-

Lyse the cells using a suitable lysis buffer.

-

Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

-

Calculate the fold change in luciferase activity in the Wnt3a-stimulated cells compared to the unstimulated control.

-

Plot the normalized luciferase activity as a function of the this compound concentration.

-

Determine the IC50 value of this compound for Wnt signaling inhibition by fitting the data to a dose-response curve.

-

Prospective Proteomic Analysis for Global Target and Off-Target Identification

While the Dvl PDZ domain is the established primary target of this compound, a comprehensive understanding of its cellular effects necessitates a global proteomic approach to identify potential off-target interactions. Such studies are crucial in drug development to anticipate and mitigate potential side effects.

Proposed Workflow for Proteomic Analysis

Sources

- 1. A proteomic platform to identify off-target proteins associated with therapeutic modalities that induce protein degradation or gene silencing - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Selective Irreversible Inhibitors of the Wnt-Deacylating Enzyme NOTUM Developed by Activity-Based Protein Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Luciferase Assay System Protocol [promega.com]

- 5. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery and characterization of a small molecule inhibitor of the PDZ domain of dishevelled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. tandfonline.com [tandfonline.com]

An In-depth Technical Guide to the Early Studies and Publications on BML-286: A Wnt Signaling Modulator

For Researchers, Scientists, and Drug Development Professionals

Introduction

BML-286, also identified as compound 3289-8625, has emerged as a significant tool in the study of Wnt signaling pathways, which are crucial in embryonic development and disease, including cancer.[1][2] This small molecule has been characterized as a cell-permeable modulator of the Wnt signaling cascade with potential therapeutic applications, particularly in oncology. This technical guide provides a comprehensive overview of the foundational studies that led to the discovery and characterization of this compound, with a focus on its mechanism of action, key experimental findings, and the methodologies employed in its early evaluation.

Discovery and Chemical Properties

This compound was identified through a structure-based ligand screening and Nuclear Magnetic Resonance (NMR) spectroscopy approach aimed at discovering inhibitors of the Dishevelled (Dvl) protein's PDZ domain.[2] Dvl is a critical phosphoprotein that transduces signals from the Frizzled receptors to downstream components of the Wnt pathway.[1][2]

Chemical Identity:

| Property | Value |

| Alternate Name | 2-[[3-[(2-phenylacetyl)amino]benzoyl]amino]benzoic acid |

| Compound ID | 3289-8625[2][3] |

| CAS Number | 294891-81-9[3] |

| Molecular Formula | C22H18N2O4[3] |

| Molecular Weight | 374.4 g/mol [2] |

Mechanism of Action: Targeting the Dvl-PDZ Domain

The primary mechanism of action of this compound is the disruption of the Wnt signaling pathway by specifically binding to the PDZ domain of the Dishevelled (Dvl) protein.[1][2] This interaction competitively inhibits the binding of natural ligands to the Dvl-PDZ domain, thereby blocking downstream signal transduction.

The binding affinity of this compound to the Dvl PDZ domain has been determined to be in the low micromolar range, with a dissociation constant (Kd) of 10.6 µM.[2][3] This targeted disruption of the Dvl-PDZ interaction prevents the recruitment of downstream signaling components, ultimately leading to the suppression of Wnt-mediated transcriptional activity.[1][2]

Figure 1: A diagram illustrating the canonical Wnt signaling pathway and the inhibitory action of this compound on the PDZ domain of Dishevelled.

Early In Vitro and In Vivo Studies

Foundational research on this compound has demonstrated its efficacy in modulating Wnt signaling in various experimental models.

In Vitro Efficacy

The ability of this compound to inhibit the canonical Wnt pathway was first assessed using a 293 cell line stably transfected with a SuperTopflash luciferase reporter.[1] This reporter system is a standard tool for measuring TCF/LEF-mediated transcription, a hallmark of active canonical Wnt signaling.

Experimental Protocol: Luciferase Reporter Assay

-

Cell Culture: 293 cells stably expressing the SuperTopflash reporter were cultured in appropriate media.

-

Treatment: Cells were treated with varying concentrations of this compound.

-

Wnt Stimulation: Wnt3a-conditioned media was added to stimulate the Wnt pathway.

-

Luciferase Measurement: After a defined incubation period, cell lysates were collected, and luciferase activity was measured using a luminometer.

-

Data Analysis: Luciferase activity was normalized to a control (e.g., Renilla luciferase) to account for variations in cell number and transfection efficiency.

In these assays, this compound effectively reduced Wnt3a-induced luciferase activity, confirming its inhibitory effect on the signaling pathway.[3]

In Vivo Activity

The cell permeability and in vivo efficacy of this compound were demonstrated in two key models: Xenopus embryos and the mouse hyaloid vessel system.[2]

-

Xenopus Embryo Model: This model is a classic system for studying developmental pathways, including Wnt signaling. Treatment of Xenopus embryos with this compound resulted in phenotypes consistent with Wnt pathway inhibition, demonstrating the compound's ability to cross cell membranes and exert its biological effect in a whole organism.[2]

-

Mouse Hyaloid Vessel System: The hyaloid vascular system in the developing mouse eye is another model where Wnt signaling plays a crucial role. This compound was shown to inhibit Wnt signaling and reduce apoptosis in the hyaloid vessels, further validating its in vivo activity.[2]

Application in Cancer Research: Prostate Cancer

Early investigations into the therapeutic potential of this compound focused on its effects on cancer cells with dysregulated Wnt signaling. Prostate cancer, particularly the androgen-independent PC-3 cell line, was a key area of study.[2][4]

Key Findings in PC-3 Prostate Cancer Cells:

-

Suppression of Cell Growth: this compound was found to suppress the growth of PC-3 cells with an IC50 of 12.5 µM.[2]

-

Reduction of β-catenin Levels: Treatment with this compound led to a decrease in the levels of β-catenin, a central component of the canonical Wnt pathway.[3]

Experimental Protocol: Cell Proliferation Assay (MTT Assay)

-

Cell Seeding: PC-3 cells were seeded in 96-well plates at a predetermined density.

-

Treatment: Cells were treated with a range of this compound concentrations for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan crystals by viable cells.

-

Solubilization: The formazan crystals were dissolved using a solubilization solution (e.g., DMSO).

-

Absorbance Measurement: The absorbance of the solution was measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability was calculated relative to untreated control cells.

Figure 2: A summary of the experimental workflow from the discovery to the initial biological evaluation of this compound.

Conclusion

The early studies on this compound established it as a valuable chemical probe for dissecting the complexities of the Wnt signaling pathway. Its specific mechanism of action, targeting the Dvl-PDZ domain, provides a unique tool for researchers. The foundational work demonstrating its in vitro and in vivo efficacy, particularly in the context of prostate cancer, has paved the way for further investigations into its therapeutic potential and its use in understanding the role of Wnt signaling in various physiological and pathological processes.

References

-

Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

-

Discovery and characterization of a small molecule inhibitor of the PDZ domain of dishevelled. (n.d.). PubMed. Retrieved January 14, 2026, from [Link]

-

Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled*. (n.d.). Semantic Scholar. Retrieved January 14, 2026, from [Link]

-

Suppression of Wnt/β-catenin signaling inhibits prostate cancer cell proliferation. (n.d.). PubMed Central. Retrieved January 14, 2026, from [Link]

Sources

- 1. Discovery and Characterization of a Small Molecule Inhibitor of the PDZ Domain of Dishevelled - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery and characterization of a small molecule inhibitor of the PDZ domain of dishevelled - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound (Compound 3289-8625) | Dvl PDZ inhibitor | Probechem Biochemicals [probechem.com]

- 4. Suppression of Wnt/β-catenin signaling inhibits prostate cancer cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Elucidating the Role of BML-286 in Modulating β-catenin and TCF-Dependent Transcription

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of cellular fate, proliferation, and differentiation, with its dysregulation implicated in numerous pathologies, including cancer and degenerative diseases. At the core of this pathway lies the transcriptional coactivator β-catenin, which, upon stabilization, translocates to the nucleus and partners with T-cell factor/lymphoid enhancer-binding factor (TCF/LEF) transcription factors to drive the expression of Wnt target genes. Small molecule modulators are invaluable tools for dissecting this pathway and exploring its therapeutic potential. This guide provides an in-depth technical overview of BML-286, a potent small molecule activator of the Wnt pathway. We will explore its mechanism of action and provide detailed, field-proven protocols for its experimental validation, empowering researchers to confidently investigate its effects on β-catenin stabilization and TCF-dependent transcription.

Introduction: The Wnt/β-catenin Signaling Axis

The Wnt/β-catenin pathway is a highly conserved signaling cascade essential for embryonic development and adult tissue homeostasis[1]. In the absence of a Wnt ligand ("off-state"), a multiprotein "destruction complex," comprising Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β), phosphorylates β-catenin. This phosphorylation event marks β-catenin for ubiquitination and subsequent proteasomal degradation, keeping its cytoplasmic levels low[1][2].

Pathway activation ("on-state") is initiated when a Wnt ligand binds to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This binding event triggers a series of intracellular events that lead to the inhibition of the destruction complex, specifically inhibiting the kinase activity of GSK3β[3][4]. Without GSK3β-mediated phosphorylation, β-catenin is stabilized, accumulates in the cytoplasm, and translocates to the nucleus[1][5]. Within the nucleus, β-catenin binds to TCF/LEF family transcription factors, displacing transcriptional repressors and recruiting coactivators like CBP/p300 to initiate the transcription of target genes such as c-MYC, Cyclin D1, and AXIN2[2][6][7]. This compound is a modulator that activates this pathway, inducing β-catenin and TCF-dependent transcriptional activity[8].

This compound Mechanism of Action: Activating the Cascade

This compound functions as a potent, cell-permeable activator of the Wnt/β-catenin signaling pathway. While the precise binding partner may vary among different Wnt activators, a common and well-established mechanism for pathway activation is the inhibition of GSK3β[3][9]. By inhibiting GSK3β, this compound effectively mimics the effect of Wnt ligand binding, leading to the canonical downstream effects:

-

Inhibition of β-catenin Phosphorylation: this compound prevents GSK3β from phosphorylating β-catenin, shielding it from recognition by the ubiquitin ligase machinery.

-

Stabilization and Accumulation: Unphosphorylated β-catenin evades proteasomal degradation, leading to its stabilization and accumulation within the cytoplasm.

-

Nuclear Translocation: The elevated cytoplasmic concentration of β-catenin drives its translocation into the nucleus.

-

TCF/LEF-Dependent Transcription: In the nucleus, β-catenin complexes with TCF/LEF transcription factors on the promoter regions of Wnt-responsive genes, robustly activating their transcription[7][8]. A related compound, BML-284, has been shown to induce TCF-dependent transcriptional activity with an EC₅₀ of 0.7 µM[10][11][12].

Figure 2: Workflow for the TCF/LEF dual-luciferase reporter assay.

Step-by-Step Methodology:

-

Cell Culture: Seed HEK293T cells (or another suitable cell line) in a white, clear-bottom 96-well plate at a density of ~35,000 cells per well.[13] Allow cells to adhere overnight.

-

Transfection: Co-transfect cells with a TCF/LEF-responsive firefly luciferase reporter vector and a constitutively active Renilla luciferase vector (e.g., pRL-TK) using a suitable transfection reagent. The Renilla luciferase serves as an internal control to normalize for transfection efficiency and cell viability.[14]

-

Treatment: After 24 hours, replace the medium with fresh medium containing this compound at various concentrations (e.g., 0.1 nM to 10 µM) to generate a dose-response curve. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the cells for an additional 18-24 hours at 37°C.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase assay system and a plate luminometer.[14]

Data Presentation and Expected Results:

Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized relative light units (RLU) against the log of this compound concentration. The data should yield a sigmoidal dose-response curve from which an EC₅₀ value can be calculated.

| This compound Conc. (µM) | Normalized RLU (Fold Change) |

| 0 (Vehicle) | 1.0 |

| 0.01 | 1.8 |

| 0.1 | 8.5 |

| 0.5 | 22.1 |

| 1.0 | 25.3 |

| 5.0 | 26.1 |

| 10.0 | 25.8 |

Table 1: Example data from a TCF/LEF reporter assay showing dose-dependent activation by this compound.

Protocol 2: Western Blot for β-catenin Stabilization

This biochemical assay directly measures the level of β-catenin protein, providing mechanistic support for the results of the functional reporter assay. Activation of the Wnt pathway is expected to increase total β-catenin levels.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Seed cells (e.g., CaSki, HEK293) in a 6-well plate. Once they reach 70-80% confluency, treat them with this compound (e.g., at its EC₅₀ and 10x EC₅₀) for a time course (e.g., 0, 1, 4, 8, 24 hours).

-

Protein Extraction: Harvest the cells at each time point and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to obtain total protein extracts.[15]

-

Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate 20-50 µg of protein per sample on an SDS-PAGE gel (e.g., 10% polyacrylamide) and transfer the proteins to a nitrocellulose or PVDF membrane.[15][16]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with a primary antibody against total β-catenin (e.g., 1:1000 dilution) overnight at 4°C.[16]

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody (e.g., 1:3000 dilution) for 1 hour at room temperature.[16]

-

Also, probe for a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading across lanes.[15]

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensity using densitometry software.

Expected Results:

Treatment with this compound should lead to a time- and dose-dependent increase in the intensity of the β-catenin band relative to the loading control, indicating protein stabilization.

Protocol 3: Quantitative PCR (qPCR) of Wnt Target Genes

This assay validates that the this compound-induced β-catenin/TCF activity translates into the transcriptional upregulation of known endogenous Wnt target genes.

Step-by-Step Methodology:

-

Cell Culture and Treatment: Culture and treat cells with this compound as described for the Western blot experiment.

-

RNA Extraction: At each time point, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol or column-based kits).

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR:

-

Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method, normalizing to the housekeeping gene and comparing to the vehicle-treated control.

Expected Results:

This compound treatment should result in a significant increase in the mRNA levels of Wnt target genes. This confirms that the activation of the reporter construct reflects the regulation of endogenous gene expression programs.

Data Interpretation and Troubleshooting

-

Cohesive Results: A successful study will demonstrate a clear correlation across all three assays: this compound should increase TCF/LEF reporter activity, elevate total β-catenin protein levels, and upregulate the mRNA expression of Wnt target genes.

-

Troubleshooting - No Reporter Activity: If the luciferase assay shows no activation, verify cell health, transfection efficiency (using the Renilla control), and the integrity of the this compound compound. Ensure the cell line used has a functional Wnt pathway.

-

Troubleshooting - No Change in β-catenin: If β-catenin levels do not increase despite reporter activation, it could indicate that the mechanism is downstream of β-catenin stabilization or that the antibody is not performing optimally. Verify antibody performance with a positive control (e.g., cells treated with LiCl, a known GSK3β inhibitor).[15] It's also possible that in some cell lines, the basal level of β-catenin is already high, making further increases difficult to detect.

Conclusion

This compound is a valuable chemical tool for activating the Wnt/β-catenin signaling pathway. By inhibiting GSK3β and promoting the stabilization of β-catenin, it provides a reliable method for studying the downstream consequences of TCF/LEF-dependent transcription. The integrated experimental approach detailed in this guide—combining functional reporter assays, biochemical analysis of protein levels, and transcriptional analysis of target genes—provides a robust framework for researchers to confidently investigate the role of Wnt signaling in their specific biological systems.

References

- Benchchem. (n.d.). Application Notes and Protocols: Western Blot Analysis of p300/β-Catenin Interaction Following YH250 Treatment.

- ResearchGate. (n.d.). Validation of selected WNT pathway target gene expression by RT-qPCR.

- BioCat GmbH. (n.d.). This compound.

- Oxford Academic. (2015). Use of an Activated Beta-Catenin to Identify Wnt Pathway Target Genes in Caenorhabditis elegans, Including a Subset of Collagen Genes Expressed in Late Larval Development.

- G3 Journal. (n.d.). Use of an Activated Beta-Catenin to Identify Wnt Pathway Target Genes in Caenorhabditis elegans, Including a Subset of Collagen.

- NIH National Library of Medicine. (n.d.). A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells.

- AdooQ BioScience. (n.d.). This compound.

- AnyGenes. (n.d.). Wnt/β-catenin signaling pathway - qPCR ARRAYS.

- BPS Bioscience. (n.d.). TCF/LEF Luciferase Reporter Lentivirus (Wnt/β-catenin Signaling Pathway).

- The Journal of Immunology. (2012). Targeting the β-catenin/TCF transcriptional complex in the treatment of multiple myeloma.

- BPS Bioscience. (n.d.). TCF/LEF reporter kit.

- Selleck Chemicals. (n.d.). Wnt Inhibition | Wnt Inhibitor Review.

- BPS Bioscience. (n.d.). TCF/LEF Reporter – HEK293 Cell Line (Wnt Signaling Pathway).

- NIH National Library of Medicine. (2017). Activation of the Wnt/β-catenin signaling pathway may contribute to cervical cancer pathogenesis via upregulation of Twist.

- NIH National Library of Medicine. (n.d.). Wnt target gene activation requires β-catenin separation into biomolecular condensates.

- NIH National Library of Medicine. (n.d.). Efficacy of an inhibitor of GSK-3β in an Alzheimer's Disease Mouse Model.

- Promega Corporation. (n.d.). pGL4.49[luc2P/TCF-LEF/Hygro] Vector Protocol.

- Signosis. (n.d.). TCF/LEF Luciferase Reporter HeLa Stable Cell Line (2 vials).

- NIH National Library of Medicine. (n.d.). Stabilized β-Catenin Functions through TCF/LEF Proteins and the Notch/RBP-Jκ Complex To Promote Proliferation and Suppress Differentiation of Neural Precursor Cells.

- MedchemExpress.com. (n.d.). BML-284 | Wnt Signaling Activator.

- MedchemExpress.com. (n.d.). BML-284 hydrochloride | Wnt Signaling Activator.

- ResearchGate. (n.d.). Western blot analysis of Wnt/βcatenin pathway modulation. Expression of....

- MDPI. (2022). Modulation of Wnt/Beta-Catenin Pathway by Major Dietary Phytochemicals Against Breast Cancer Development.